Cas no 115185-81-4 (6-hydroxy-3-methylpyridine-2-carboxylic acid)
6-hydroxy-3-methylpyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-3-methylpicolinic acid
- 6-Hydroxy-3-methylpyridine-2-carboxylic acid
- 3-methyl-6-oxo-1H-pyridine-2-carboxylic acid
- 2-Pyridinecarboxylicacid,1,6-dihydro-3-methyl-6-oxo-(9CI)
- SCHEMBL2222443
- 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- DTXSID10556366
- DS-16980
- 115185-81-4
- A893925
- 6-Hydroxy-3-methylpicolinicacid
- 2-Pyridinecarboxylic acid, 1,6-dihydro-3-methyl-6-oxo-
- MFCD18262270
- AC-25123
- AKOS016003414
- 1,6-Dihydro-3-methyl-6-oxo-2-pyridinecarboxylicacid
- 6-hydroxy-3-methylpyridine-2-carboxylic acid
-
- MDL: MFCD18262270
- Inchi: 1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
- InChI Key: WDZFYBWSAROMOO-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C)=C(C(=O)O)N1
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 70.16000
- LogP: 0.38150
6-hydroxy-3-methylpyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxy-3-methylpyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF814-250mg |
6-hydroxy-3-methylpyridine-2-carboxylic acid |
115185-81-4 | 97% | 250mg |
675CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF814-5g |
6-hydroxy-3-methylpyridine-2-carboxylic acid |
115185-81-4 | 97% | 5g |
4770CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF814-100mg |
6-hydroxy-3-methylpyridine-2-carboxylic acid |
115185-81-4 | 97% | 100mg |
351CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF814-1g |
6-hydroxy-3-methylpyridine-2-carboxylic acid |
115185-81-4 | 97% | 1g |
1692CNY | 2021-05-08 | |
| Matrix Scientific | 119544-250mg |
6-Hydroxy-3-methylpicolinic acid, 95+% |
115185-81-4 | 95+% | 250mg |
$180.00 | 2023-09-09 | |
| Matrix Scientific | 119544-1g |
6-Hydroxy-3-methylpicolinic acid, 95+% |
115185-81-4 | 95+% | 1g |
$450.00 | 2023-09-09 | |
| Fluorochem | 224087-250mg |
6-Hydroxy-3-methylpicolinic acid |
115185-81-4 | 95% | 250mg |
£61.00 | 2022-02-28 | |
| Fluorochem | 224087-1g |
6-Hydroxy-3-methylpicolinic acid |
115185-81-4 | 95% | 1g |
£152.00 | 2022-02-28 | |
| Fluorochem | 224087-5g |
6-Hydroxy-3-methylpicolinic acid |
115185-81-4 | 95% | 5g |
£428.00 | 2022-02-28 | |
| TRC | H947798-50mg |
6-Hydroxy-3-methylpicolinic Acid |
115185-81-4 | 50mg |
$ 50.00 | 2022-06-02 |
6-hydroxy-3-methylpyridine-2-carboxylic acid Suppliers
6-hydroxy-3-methylpyridine-2-carboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-hydroxy-3-methylpyridine-2-carboxylic acid
Introduction to 6-hydroxy-3-methylpyridine-2-carboxylic acid (CAS No. 115185-81-4) and Its Emerging Applications in Chemical Biology
6-hydroxy-3-methylpyridine-2-carboxylic acid, identified by the CAS number 115185-81-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridine family, which is well-documented for its role in pharmaceuticals, agrochemicals, and material science. The presence of both hydroxyl and carboxylic acid functional groups in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and development.
The structural framework of 6-hydroxy-3-methylpyridine-2-carboxylic acid consists of a pyridine ring substituted with a hydroxyl group at the 6-position and a methyl group at the 3-position, along with a carboxylic acid moiety at the 2-position. This specific arrangement imparts distinct chemical reactivity, enabling its participation in various organic transformations such as esterification, amidation, and condensation reactions. These reactions are pivotal in the synthesis of bioactive molecules, including pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, 6-hydroxy-3-methylpyridine-2-carboxylic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its pyridine core is a common scaffold in many drugs, including antiviral and anticancer compounds. For instance, studies have demonstrated its utility in synthesizing derivatives that interact with biological targets such as kinases and proteases, which are critical in regulating cellular processes. The hydroxyl and carboxylic acid groups provide opportunities for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of 6-hydroxy-3-methylpyridine-2-carboxylic acid is its role in medicinal chemistry research. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For example, modifications at the 3-methyl position have been shown to influence metabolic stability and bioavailability, making it an attractive candidate for drug optimization. Additionally, the hydroxyl group can be used to form hydrogen bonds with biological targets, improving interactions within drug-receptor complexes.
The compound’s significance extends beyond pharmaceutical applications. In material science, derivatives of 6-hydroxy-3-methylpyridine-2-carboxylic acid have been investigated for their potential use in organic electronics and coordination chemistry. The pyridine ring acts as a ligand in metal complexes, which are employed in catalysis and sensing technologies. Recent advancements in this area have highlighted its role in developing efficient catalysts for green chemistry processes.
Recent research has also explored the biological activities of 6-hydroxy-3-methylpyridine-2-carboxylic acid itself. In vitro studies have indicated that certain derivatives exhibit promising antimicrobial properties against resistant strains of bacteria. This has sparked interest in developing new antibiotics based on modified pyridine scaffolds. Furthermore, preliminary investigations suggest that some derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
The synthesis of 6-hydroxy-3-methylpyridine-2-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involve multi-step organic synthesis starting from readily available precursors like acetone or malonic esters. However, modern techniques such as flow chemistry have been increasingly adopted to improve scalability and efficiency. These advancements have made it more feasible to produce larger quantities of the compound for industrial applications.
The future prospects of 6-hydroxy-3-methylpyridine-2-carboxylic acid are vast and multifaceted. As research continues to uncover new biological activities and synthetic possibilities, its importance in chemical biology is likely to grow. Collaborative efforts between academia and industry are essential to translate these findings into tangible applications that benefit society. Whether it’s through the development of new drugs or innovative materials, 6-hydroxy-3-methylpyridine-2-carboxylic acid is poised to remain a cornerstone of scientific exploration.
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